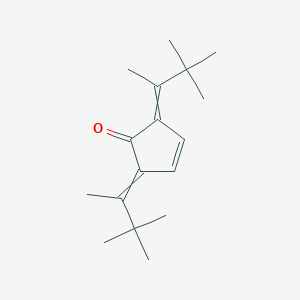
2,5-Bis(3,3-dimethylbutan-2-ylidene)cyclopent-3-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Bis(3,3-dimethylbutan-2-ylidene)cyclopent-3-en-1-one is an organic compound with the molecular formula C19H28O It is characterized by a cyclopentene ring substituted with two 3,3-dimethylbutan-2-ylidene groups at the 2 and 5 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(3,3-dimethylbutan-2-ylidene)cyclopent-3-en-1-one typically involves the condensation of cyclopent-3-en-1-one with 3,3-dimethylbutan-2-one under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the deprotonation of the ketone, leading to the formation of the enolate intermediate. This intermediate then undergoes nucleophilic addition to the cyclopent-3-en-1-one, followed by dehydration to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2,5-Bis(3,3-dimethylbutan-2-ylidene)cyclopent-3-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) or using chemical reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace one of the substituents on the cyclopentene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Amino or thiol-substituted derivatives
科学研究应用
2,5-Bis(3,3-dimethylbutan-2-ylidene)cyclopent-3-en-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2,5-Bis(3,3-dimethylbutan-2-ylidene)cyclopent-3-en-1-one depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the biological or chemical context in which the compound is used.
相似化合物的比较
Similar Compounds
- 3-Cyclopenten-1-one, 2,5-bis(1,2,2-trimethylpropylidene)-, (E,E)-
- (3,3-dimethylbutan-2-ylidene)-l4-sulfanone
Uniqueness
2,5-Bis(3,3-dimethylbutan-2-ylidene)cyclopent-3-en-1-one is unique due to its specific substitution pattern on the cyclopentene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
属性
CAS 编号 |
142066-35-1 |
|---|---|
分子式 |
C17H26O |
分子量 |
246.4 g/mol |
IUPAC 名称 |
2,5-bis(3,3-dimethylbutan-2-ylidene)cyclopent-3-en-1-one |
InChI |
InChI=1S/C17H26O/c1-11(16(3,4)5)13-9-10-14(15(13)18)12(2)17(6,7)8/h9-10H,1-8H3 |
InChI 键 |
OUXVEKURDFXINP-UHFFFAOYSA-N |
规范 SMILES |
CC(=C1C=CC(=C(C)C(C)(C)C)C1=O)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


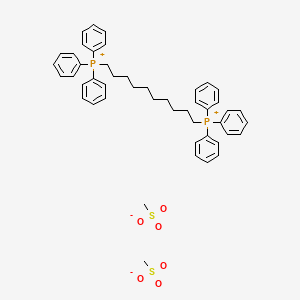
![5-[(2,3-Dichlorophenyl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12556093.png)

![(E)-1-[4-(Decyloxy)phenyl]-N-(4-dodecylphenyl)methanimine](/img/structure/B12556101.png)


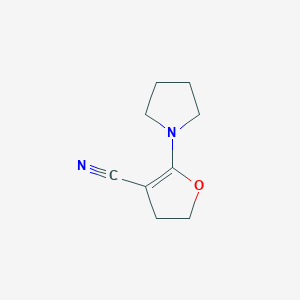
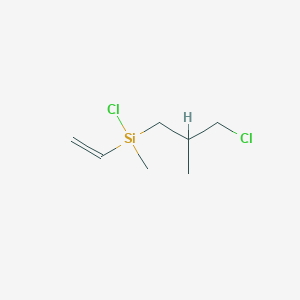
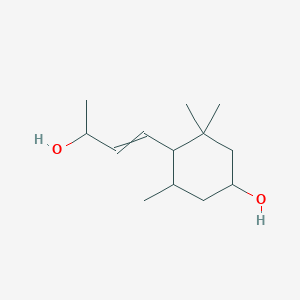
![2alpha-[(Isoindoline-2-yl)carbonyl]pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B12556130.png)
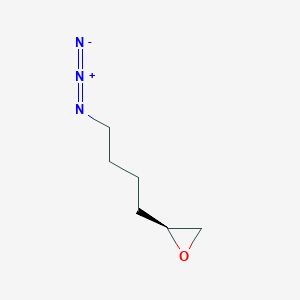
![3-[(4-Methylbenzyl)seleno]-L-alanine](/img/structure/B12556144.png)
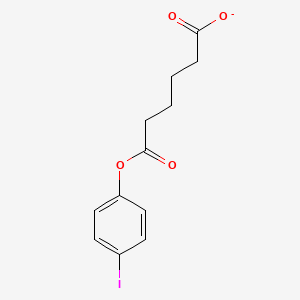
![1,2-Benzenedicarbonitrile, 3-[4-(1-methyl-1-phenylethyl)phenoxy]-](/img/structure/B12556166.png)
